Structural Differentiation from Closest Disclosed Analogs in Patent Space
The primary intellectual property covering 6-oxo-1,6-dihydropyridine-3-carboxamides as HBV antivirals highlights a broad generic formula but provides specific embodiments [1]. The compound N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is differentiated from the closest representative examples in the patent by its unique combination of a 3-nitrobenzyl N1-substituent and a 2,5-dichlorophenyl group on the C3 carboxamide. This dual-substitution pattern is not explicitly listed among the preferred embodiments, suggesting a distinct SAR position.
| Evidence Dimension | Specific Substituent Combination |
|---|---|
| Target Compound Data | N1-(3-nitrobenzyl), C3-(N-(2,5-dichlorophenyl)carboxamide) |
| Comparator Or Baseline | Patent exemplified compounds (e.g., various N-aryl and N-pyridyl carboxamides with different N1-substitutions) [1] |
| Quantified Difference | Not quantifiable; difference is qualitative and patent-based. The target compound's exact substitution is a new molecular entity distinct from the patented examples. |
| Conditions | Analysis of patent claims and exemplary compounds in CN108794393B. |
Why This Matters
This structural novelty indicates that its biological activity and selectivity profile cannot be directly inferred from disclosed patent compounds, making it a valuable tool for novel SAR exploration.
- [1] CN108794393B. (2021). 6-oxo-1, 6-dihydropyridine-3-carboxamide derivative, pharmaceutical composition, preparation method and application thereof. China Patent. View Source
